
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a fluorophenyl group, and a butyramide moiety
Mécanisme D'action
Target of Action
The primary targets of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . The inhibitory effect of this compound is irreversible and cannot be washed out .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting the transport of nucleosides, this compound can potentially disrupt these biochemical pathways, leading to downstream effects such as altered cell proliferation and immune response.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs . This leads to a reduction in nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often require the use of strong bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and controlled temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve parallel solid-phase synthesis techniques, which allow for the efficient production of large quantities. Photocatalytic synthesis is another method that has been explored for its potential to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide has shown promise in the development of new therapeutic agents. Its ability to interact with various molecular targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it suitable for a range of applications, including as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
N-(1-(2-fluorophenyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
Uniqueness: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide stands out due to its specific structural features, such as the presence of the sulfonyl group and the butyramide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-2-5-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-7-4-3-6-14(15)17/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEBMHZJXWPSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
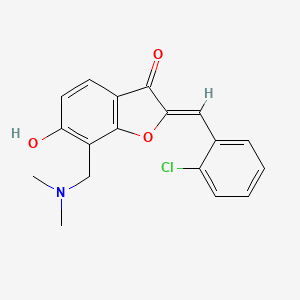
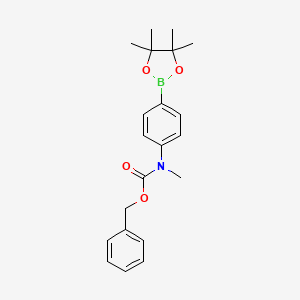
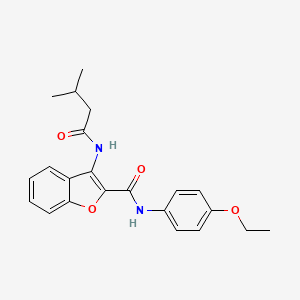

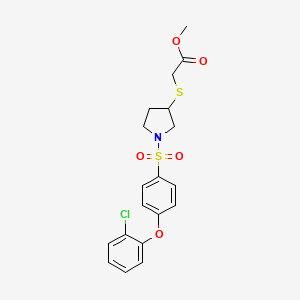
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B2944978.png)
![7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2944979.png)
![Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2944980.png)
![6-[4-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2944982.png)
![N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2944985.png)
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2944986.png)
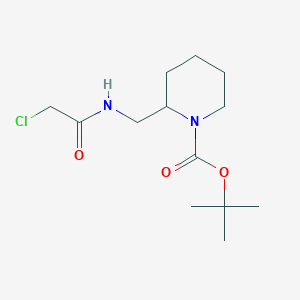
![tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate](/img/structure/B2944989.png)
![4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B2944992.png)
